Lipophilicity (XLogP3) of 4-(Cyclopropanesulfonyl)pyridine Compared with 4-(Methylsulfonyl)pyridine
The computed XLogP3 value for 4-(methylsulfonyl)pyridine is 0.1, as reported in PubChem [1]. While an experimentally validated XLogP3 for 4-(cyclopropanesulfonyl)pyridine is not available in authoritative public databases, the cyclopropane ring contributes approximately 1.0–1.2 additional logP units compared to a methyl group based on established fragment-based lipophilicity contribution tables and the compound's higher carbon count and reduced heteroatom-to-carbon ratio . This predicted increase in lipophilicity (ΔlogP ≈ +1.0 to +1.2) expands the compound's applicability in designing CNS-penetrant candidates and optimizing membrane permeability in cellular assays where the methyl analogue may be too polar.
Comparator 4-methylsulfonyl-pyridine XLogP3 = 0.1
ΔlogP ≈ +1.0 to +1.2
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | Predicted XLogP3 ≈ 1.2–1.5 (estimated from fragment contribution; no experimental value located in authoritative databases) |
| Comparator Or Baseline | 4-(Methylsulfonyl)pyridine (PubChem CID 292487): XLogP3 = 0.1 |
| Quantified Difference | Predicted increase of +1.0 to +1.2 logP units relative to the methyl analogue |
| Conditions | Computed by XLogP3 algorithm; PubChem release 2025.09.15 for comparator [1] |
Why This Matters
The higher predicted lipophilicity of the cyclopropanesulfonyl analogue offers a quantifiably meaningful shift in the physicochemical property space compared to the methyl analogue, directly impacting decisions in lead optimization where balanced logP is critical for ADME profiles.
- [1] PubChem Compound Summary. CID 292487: 4-Methanesulfonylpyridine. Computed Properties: XLogP3-AA = 0.1. National Library of Medicine, National Center for Biotechnology Information. View Source
